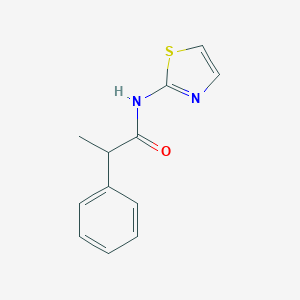![molecular formula C26H24N2O2 B258277 1-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B258277.png)
1-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two tetrahydroquinoline units connected via a phenylenedi(carbonyl) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenedi(carbonyl) chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline
- 1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide
- 4,4’-(1,4-phenylene)bis(1-(2,4-dinitrophenyl)pyridilium) dichloride
Uniqueness
1,1’-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline stands out due to its unique structure, which combines the properties of tetrahydroquinoline and phenylenedi(carbonyl) units. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24N2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-17-5-9-19-7-1-3-11-23(19)27)21-13-15-22(16-14-21)26(30)28-18-6-10-20-8-2-4-12-24(20)28/h1-4,7-8,11-16H,5-6,9-10,17-18H2 |
InChI Key |
KUJMNZSEWQAUPH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)C(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



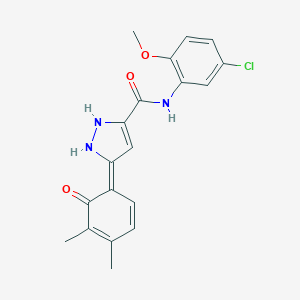
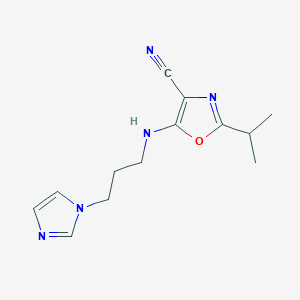
![3-Cyclohexyl-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B258203.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
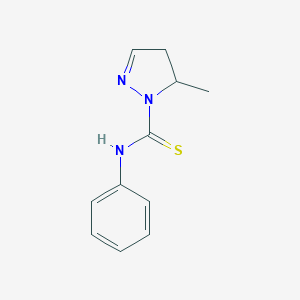
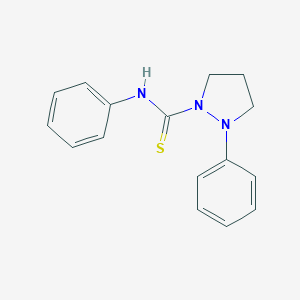
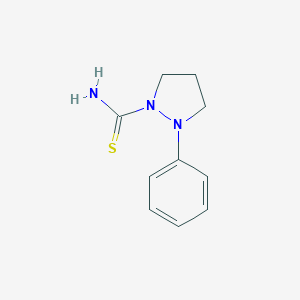
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridinyl methyl ether](/img/structure/B258226.png)
